(+)-1,2-Diphenylethylenediamine

Descripción

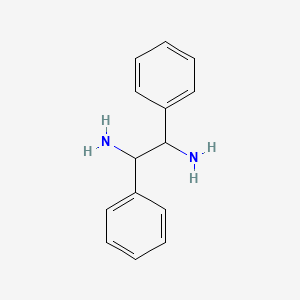

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369325, DTXSID501336762 | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35132-20-8, 16635-95-3 | |

| Record name | 1R,2R-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35132-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035132208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ5DV7MKY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Diphenylethane 1,2 Diamine and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,2-Diphenylethane-1,2-diamine

Reductive Amination Approaches

Reductive amination of dicarbonyl compounds serves as a direct and efficient method for the synthesis of 1,2-diamines. The Leuckart reaction, a classic example of reductive amination, utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org This reaction is typically carried out at elevated temperatures, ranging from 120 to 130 °C. wikipedia.org The mechanism, when using ammonium formate, involves the initial formation of an iminium ion through the reaction of the carbonyl group with ammonia (B1221849), which is in equilibrium with ammonium formate. Subsequently, the formate ion reduces the iminium ion to the corresponding amine. wikipedia.org

In the context of 1,2-diphenylethane-1,2-diamine synthesis, benzil (B1666583) is a common starting material. The reaction with ammonium formate proceeds via a double reductive amination to yield the desired diamine. wikipedia.org While the Leuckart reaction is a well-established method, it often requires high temperatures and can sometimes result in the formation of byproducts. mdpi.com

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzil | Ammonium formate | 120-130 | Not specified | Not specified |

| Benzil | Formamide | >165 | Not specified | Not specified |

Condensation and Subsequent Reduction Strategies

Another prominent synthetic route involves a two-step process: the condensation of a 1,2-dicarbonyl compound with an amine source to form a diimine intermediate, followed by the reduction of this intermediate. A well-documented procedure starts with the condensation of benzil with ammonium acetate (B1210297) in the presence of cyclohexanone (B45756) and glacial acetic acid. This reaction, when heated at reflux, yields 2,2-spirocyclohexane-4,5-diphenyl-2H-imidazole. orgsyn.org

This imidazole (B134444) intermediate is then subjected to a reduction step to furnish the racemic 1,2-diphenylethane-1,2-diamine. The reduction can be achieved using sodium metal in liquid ammonia at low temperatures (-78°C). orgsyn.org This method provides a high yield of the desired racemic diamine. orgsyn.org

| Intermediate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole | Sodium | Liquid Ammonia/THF | -78 | 80-86 |

One-Pot Synthetic Procedures for Racemic Mixtures

One-pot syntheses are highly desirable as they offer increased efficiency by avoiding the isolation of intermediates. The Leuckart reaction can be considered a one-pot procedure for the direct conversion of benzil to racemic 1,2-diphenylethane-1,2-diamine. mdpi.com

An alternative one-pot method for the preparation of (±)-1,2-diphenylethylene diamine has been developed starting from 1,2-diphenylthanedione dioxime. google.com In this process, the dioxime is catalytically reduced using Raney's nickel as the catalyst and a hydrogen source such as hydrazine (B178648) hydrate, formic acid, or ammonium formate in a polar solvent. google.com This method is reported to be safe, efficient, and suitable for industrial-scale production, with product yields ranging from 86% to 98%. google.com

| Starting Material | Hydrogen Source | Catalyst | Solvent | Yield (%) |

| 1,2-Diphenylthanedione dioxime | Hydrazine hydrate | Raney's nickel | Polar solvent | 86-98 |

| 1,2-Diphenylthanedione dioxime | Formic acid | Raney's nickel | Polar solvent | 86-98 |

| 1,2-Diphenylthanedione dioxime | Ammonium formate | Raney's nickel | Polar solvent | 86-98 |

Gram-Scale Preparations of Enantiopure Forms

The procedure, as detailed in Organic Syntheses, involves the preparation of the racemic diamine followed by its resolution using an enantiopure resolving agent. orgsyn.org This method allows for the preparation of multi-gram quantities of the desired enantiomers with high optical purity. orgsyn.org

Optical Resolution Techniques for Enantiomers

The separation of enantiomers from a racemic mixture, known as optical resolution, is a critical step in obtaining enantiopure compounds. For chiral amines like 1,2-diphenylethane-1,2-diamine, the most common method involves the formation of diastereomeric salts with a chiral resolving agent. wisc.edu These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wisc.eduuspto.gov

Tartaric Acid as a Resolving Agent

L-(+)-Tartaric acid is a widely used and effective resolving agent for the separation of the enantiomers of 1,2-diphenylethane-1,2-diamine. orgsyn.org The process involves the reaction of the racemic diamine with one equivalent of L-(+)-tartaric acid in a suitable solvent, typically ethanol. orgsyn.org This reaction forms a pair of diastereomeric tartrate salts: (1S,2S)-diamine-L-(+)-tartrate and (1R,2R)-diamine-L-(+)-tartrate.

Due to the difference in their crystal lattice energies and solvation, these diastereomeric salts exhibit different solubilities in the chosen solvent system. uspto.gov In the case of 1,2-diphenylethane-1,2-diamine and L-(+)-tartaric acid in ethanol, the (1S,2S)-diamine salt is less soluble and precipitates out of the solution. orgsyn.org The precipitated salt can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a base, such as sodium hydroxide (B78521), liberates the free (1S,2S)-(-)-diamine, which can be extracted with an organic solvent. orgsyn.org The more soluble (1R,2R)-diamine salt remains in the filtrate and can be recovered and treated similarly to yield the (1R,2R)-(+)-diamine. orgsyn.org Repeated recrystallization of the diastereomeric salt is often performed to achieve high enantiomeric purity. orgsyn.org

| Racemic Mixture | Resolving Agent | Solvent | Less Soluble Diastereomer |

| (±)-1,2-Diphenylethane-1,2-diamine | L-(+)-Tartaric acid | Ethanol | (1S,2S)-diamine-L-(+)-tartrate |

A detailed procedure from Organic Syntheses reports the resolution of 42.5 g of racemic 1,2-diphenylethane-1,2-diamine with 30.0 g of L-(+)-tartaric acid in ethanol. After several recrystallizations, 23–25 g (63–69%) of the tartrate salt of the (1S,2S)-diamine was obtained. orgsyn.org Treatment of this salt with sodium hydroxide yielded the enantiopure (1S,2S)-(-)-diamine with an optical purity greater than 98%. orgsyn.org

Advanced Marfey's Method for Optical Resolution

The Advanced Marfey's Method is a powerful chromatographic technique used for the determination of the absolute configuration of chiral compounds, including 1,2-diamines. This method has been successfully applied to the optical resolution of 1,2-diphenylethane-1,2-diamine. The technique involves the derivatization of the diamine enantiomers with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), also known as Marfey's reagent, or its D-enantiomer (D-FDLA), to form diastereomers. These diastereomers can then be separated and analyzed using liquid chromatography, typically coupled with mass spectrometry (LC/MS). researchgate.net

Research into the elution behavior of 1,2-diphenylethane-1,2-diamine derivatized with both L- and D-FDLA has established a consistent pattern. researchgate.net This regularity in elution is crucial as it allows for the definitive determination of the absolute configuration of 1,2-diaminoethane compounds based on the elution order of the diastereomeric derivatives. researchgate.net

Key findings from the application of the Advanced Marfey's Method to 1,2-diphenylethane-1,2-diamine include:

The (S,S)-isomers derivatized with L-FDLA elute before the corresponding (R,R)-isomer derivative. researchgate.net

The derivatives of the (R,R)- and meso-isomers tend to elute closely together. researchgate.net

There is no significant difference in the retention time between the L- and D-derivatives of the meso-isomer. researchgate.net

This observed elution pattern is fundamentally consistent with that of other diamino acids, such as diaminopimelic acid. researchgate.net

The reliability of this method, particularly when using both L- and D-FDLA for derivatization, confirms its applicability for unequivocally assigning the absolute stereochemistry of 1,2-diphenylethane-1,2-diamine and its analogs. researchgate.net

Derivatization Strategies for 1,2-Diphenylethane-1,2-diamine

N-Alkylation and N,N'-Dialkylation

N-alkylation and N,N'-dialkylation of the amino groups in 1,2-diphenylethane-1,2-diamine (DPEN) are important derivatization strategies to modify its properties and create valuable ligands for asymmetric catalysis. The synthesis of N,N'-dimethyl-1,2-diphenylethylenediamine provides a key example of this approach. orgsyn.org

One synthetic route involves a reductive coupling of an N-methylbenzimine intermediate. The process begins with the formation of the imine from benzaldehyde (B42025) and methylamine. Subsequently, a reductive coupling of this imine using zinc powder and chlorotrimethylsilane (B32843) in anhydrous acetonitrile (B52724) yields a mixture of meso- and dl-N,N'-dimethyl-1,2-diphenylethylenediamine. orgsyn.org This method is noted for being suitable for large-scale preparations without requiring expensive starting materials or complex chromatographic separations of the diastereomers. orgsyn.org The chiral (1S,2S) and (1R,2R) enantiomers of N,N'-dimethyl-1,2-diphenyl-1,2-ethylenediamine are used as ligands in various catalytic reactions, including nickel-catalyzed alkyl-alkyl Suzuki reactions for the synthesis of carbamates and sulfonamides. sigmaaldrich.com

| Derivative Name | Abbreviation | Molecular Formula | Stereochemistry | Reference |

|---|---|---|---|---|

| N,N'-Dimethyl-1,2-diphenylethylenediamine | - | C16H20N2 | meso- and dl- mixture | orgsyn.org |

| (1S,2S)-N,N′-Dimethyl-1,2-diphenyl-1,2-ethylenediamine | - | C16H20N2 | (1S,2S) | sigmaaldrich.com |

Sulfonylation: N-Tosylated Derivatives (e.g., TsDPEN, MsDPEN)

Sulfonylation of 1,2-diphenylethane-1,2-diamine, particularly tosylation, is a critical derivatization method that yields ligands essential for asymmetric catalysis. The resulting N-tosylated derivatives, commonly known as TsDPEN, are widely used as ligand precursors for catalysts in reactions like asymmetric transfer hydrogenation. wikipedia.org For instance, the ruthenium complex (cymene)Ru(S,S-TsDPEN) is a well-known catalyst for the asymmetric hydrogenation of benzil to (R,R)-hydrobenzoin. wikipedia.org

The synthesis of TsDPEN involves reacting the chiral diamine with p-toluenesulfonyl chloride. This reaction typically results in a monosulfonylated product, where one of the amino groups is converted to a sulfonamide. The specific enantiomer of TsDPEN produced depends on the starting diamine, leading to (1R,2R)-TsDPEN or (1S,2S)-TsDPEN. These derivatives are crystalline solids with defined melting points. sinochiral.comsinochiral.com

Similarly, mesylation (reaction with methanesulfonyl chloride) affords the corresponding N-mesylated derivative, MsDPEN. While detailed synthetic procedures are less commonly published, MsDPEN is utilized in catalyst systems, such as (S,S)-MsDPEN RuCl (p-cymene), for transfer hydrogenation of ketones and imines.

| Derivative Name | Abbreviation | Stereochemistry | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine | (R,R)-TsDPEN | (1R,2R) | C21H22N2O2S | 127-129 | sinochiral.com |

| (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | (S,S)-TsDPEN | (1S,2S) | C21H22N2O2S | 128-131 | sinochiral.comsigmaaldrich.com |

| N-Mesyl-1,2-diphenylethylenediamine | MsDPEN | (S,S) or (R,R) | C15H18N2O2S | Not specified | - |

Formation of Schiff Bases from 1,2-Diphenylethane-1,2-dione and Derivatives

The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for forming Schiff bases or heterocyclic compounds like quinoxalines. researchgate.net Specifically, 1,2-diphenylethane-1,2-diamine can react with 1,2-diphenylethane-1,2-dione (benzil) via a condensation reaction. ajgreenchem.com In this process, the amino groups of the diamine react with the carbonyl groups of the dione.

Depending on the stoichiometry and reaction conditions, this can lead to the formation of a diimine Schiff base. Such reactions are typically carried out in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid, and may require heating under reflux. ekb.eg The resulting Schiff base ligands are valuable in coordination chemistry, as the imine nitrogen atoms can coordinate with various metal ions to form stable metal complexes. ajgreenchem.com

Furthermore, chiral Schiff bases have been synthesized by condensing chiral (1R,2R)-(+)-1,2-diphenylethylene-1,2-diamine with various aldehydes, such as substituted salicylaldehydes. jocpr.com A related process involves the reaction of the diamine with aldehydes like benzaldehyde to generate a Schiff base, which can be used in racemization procedures. google.com

Other Functionalization Approaches (e.g., thiourea (B124793), triazolium salts)

Beyond alkylation, sulfonylation, and Schiff base formation, 1,2-diphenylethane-1,2-diamine can undergo other functionalizations to generate diverse derivatives with applications in catalysis and materials science.

Thiourea Derivatives: The formation of thiourea derivatives is a common functionalization for diamines. This is typically achieved by reacting the diamine with one or two equivalents of an isothiocyanate (R-N=C=S). analis.com.mynih.gov The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isothiocyanate. Depending on the stoichiometry, either mono- or bis-thiourea derivatives can be synthesized. These thiourea compounds can act as organocatalysts or as ligands for metal complexes. semanticscholar.org

Triazolium Salts: Triazolium salts derived from 1,2-diphenylethane-1,2-diamine are valuable as precursors for N-heterocyclic carbene (NHC) catalysts. innospk.com The synthesis of such salts is a multi-step process. A common route involves the formation of a 1,2,3-triazole ring via a cycloaddition reaction (e.g., copper-catalyzed azide-alkyne cycloaddition), followed by N-alkylation of the triazole ring to generate the cationic triazolium salt. nih.gov These chiral triazolium salts have been employed in asymmetric reactions, including the Stetter reaction and Diels-Alder reactions. innospk.com

1,2 Diphenylethane 1,2 Diamine As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Transition Metal Catalysis with 1,2-Diphenylethane-1,2-diamine-Based Ligands

The utility of 1,2-diphenylethane-1,2-diamine is particularly prominent in its role as a ligand for transition metals, forming complexes that catalyze stereoselective reactions. innospk.com These metal complexes, especially with derivatives like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are crucial for asymmetric hydrogenation reactions. innospk.com

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium(II) complexes incorporating chiral N-tosylethylenediamine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones using H₂ gas. acs.org These catalysts are also central to the process of asymmetric transfer hydrogenation (ATH), a method valued for its operational simplicity and high enantioselectivity. acs.orgnih.gov In ATH, hydrogen donors like 2-propanol or a formic acid/triethylamine mixture are used instead of gaseous hydrogen. nih.govliv.ac.uk

The asymmetric transfer hydrogenation (ATH) of prochiral ketones is a key method for producing optically active secondary alcohols, which are vital intermediates in the synthesis of various biologically active compounds. acs.org The ruthenium(II) complex of (1S,2S)- or (1R,2R)-TsDPEN, developed by Noyori and colleagues, is a benchmark catalyst for this transformation. acs.orgsigmaaldrich.com For instance, the reduction of acetophenone (B1666503) using a Ru catalyst with (S,S)-TsDPEN in a 0.1M solution of 2-propanol containing potassium hydroxide (B78521) yields (S)-1-phenylethanol with 97% enantiomeric excess (ee) and 95% yield. acs.org

The versatility of these catalysts is demonstrated in their application to a wide range of substrates, including simple aromatic ketones, α,β-acetylenic ketones, and α-alkyl-β-ketoaldehydes. sigmaaldrich.comacs.orgmdpi.com The catalysts can be immobilized on supports like silica (B1680970) gel, allowing for high catalytic activity, excellent enantioselectivities (up to >99% ee), and the potential for catalyst recycling. acs.org

| Substrate | Catalyst System | Hydrogen Donor | Product | Conversion/Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | [RuCl(η⁶-mesitylene)(S,S)-TsDPEN] / KOH | 2-Propanol | (S)-1-Phenylethanol | 95 | 97 | nih.govacs.org |

| 4-Chromanone | RuCl(S,S)-TsDPEN / Acid | H₂ (gas) | (S)-4-Chromanol | >99 | 96 | acs.org |

| Acetophenone | Silica-immobilized Ru-TsDPEN | HCOOH/NEt₃ | 1-Phenylethanol | 99 | >99 | acs.org |

| 1-Phenyl-1-butyn-3-one | RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH/NEt₃ | (R)-1-Phenyl-1-butyn-3-ol | 99 | 98 | sigmaaldrich.com |

| 2-Benzyl-3-oxo-1-phenylpropanal | (R,R)-Teth-TsDPEN-Ru(II) | HCOOH/NEt₃ | anti-2-Benzyl-1-phenylpropane-1,3-diol | 87 | >99 | mdpi.com |

Ruthenium complexes with TsDPEN ligands are also highly effective for the asymmetric transfer hydrogenation of imines to produce chiral amines. acs.orgnih.gov The reaction proceeds with high enantioselectivity, particularly for cyclic imines like 1-substituted-3,4-dihydroisoquinolines. nih.govnih.gov For instance, [RuCl(η⁶-p-cymene)TsDPEN] in a formic acid/triethylamine mixture efficiently hydrogenates substituted isoquinolines. nih.gov

Interestingly, the stereochemical outcome of imine reduction is often opposite to that of ketone reduction using the same catalyst enantiomer. nih.govnih.gov When the (S,S)-TsDPEN catalyst is used, ketone reduction typically yields the (S)-alcohol, whereas imine reduction affords the (R)-amine. nih.gov This observation prompted in-depth mechanistic investigations, which suggest that the two reactions proceed through different pathways. nih.govacs.org The reduction of ketones is understood to occur via a six-membered pericyclic transition state. nih.gov However, this mechanism is not compatible with the experimental results for imine hydrogenation, which is believed to proceed through an ionic mechanism, especially since the reaction requires acidic conditions that lead to imine protonation. nih.govacs.org

| Substrate | Catalyst | Hydrogen Donor | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [RuCl(η⁶-p-cymene)(S,S)-TsDPEN] | HCOOH/NEt₃ | (R)-Amine | 100 | 95 | nih.gov |

| 1-Methyl-3,4-dihydroisoquinoline | [RuCl(η⁶-p-cymene)(S,S)-TsDPEN] | HCOOH/NEt₃ | (R)-Amine | - | - | nih.gov |

| N-(1-phenylethylidene)aniline | Ru catalyst with N'-alkylated TsDPEN | HCOOH/NEt₃ (dropwise) | - | 97 | 94 | acs.org |

The catalysts commonly used for these hydrogenations are known as Noyori-type or Noyori-Ikariya catalysts. nih.govrsc.org These are typically half-sandwich bifunctional η⁶-arene metal catalysts featuring a chiral ligand, such as N-arylsulfonyl-1,2-diphenylethylenediamine (e.g., TsDPEN). nih.govnih.govrsc.org The term "bifunctional" highlights that both the metal center and the NH group of the diamine ligand are involved in the catalytic cycle. tandfonline.comchem-station.com The general structure is [RuCl(η⁶-arene)(N-TsDPEN)]. nih.gov

The development of these catalysts has been a significant focus of research, leading to numerous modifications to improve their activity, stability, and applicability in different reaction media. nih.gov Key areas of development include:

Ligand Modification: The N-arylsulfonyl moiety and the diamine backbone have been altered to fine-tune the catalyst's electronic and steric properties. nih.govrsc.orgnih.gov

Arene Variation: The η⁶-arene ligand (e.g., benzene, p-cymene, mesitylene) has been varied, which can influence catalyst activity and selectivity. nih.gov

Heterogenization: To simplify catalyst separation and recycling, Noyori-type catalysts have been immobilized on solid supports like silica or soluble polymers such as polyethylene (B3416737) glycol (PEG). acs.orgnih.govliv.ac.uk

Aqueous Catalysis: Modifications to the TsDPEN ligand, such as introducing sulfonate groups, have rendered the catalysts water-soluble, allowing ATH to be performed in water using sodium formate (B1220265) as the hydrogen source. nih.govliv.ac.uk

These developments have expanded the utility of Noyori-type catalysts, making them highly versatile tools for asymmetric synthesis in both academic and industrial settings. nih.govchem-station.com

Rhodium-Catalyzed Asymmetric Reactions

While ruthenium catalysts are predominant, rhodium complexes incorporating DPEN-based ligands have also been developed for asymmetric transfer hydrogenation. nih.gov For instance, a [CpRhCl₂]₂ precursor combined with an o,o'-aminated TsDPEN ligand showed high activity in the ATH of acetophenone in water, achieving 97% conversion. nih.gov Tethered Rh(III)/Cp complexes containing the TsDPEN ligand have been prepared and evaluated in the ATH of a wide array of (hetero)aryl ketones, providing enantiomerically enriched alcohols with good yields and excellent enantioselectivities under mild conditions using a formic acid/triethylamine system. acs.org

Iridium-Catalyzed Asymmetric Reactions

Iridium complexes with DPEN-derived diamine ligands are also effective catalysts for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH). nih.govrsc.org A chiral iridium-diphosphine catalyst has been used to produce chiral N-alkyl tetrahydroisoquinolines via asymmetric hydrogenation with up to 96% ee. rsc.org Furthermore, polymeric chiral diamine ligands based on the DPEN scaffold have been used to create iridium complexes that are efficient and recyclable for the ATH of functionalized ketones, affording excellent enantioselectivities (up to 99% ee) and very high total turnover numbers. nih.gov In some cases, iridium-based catalysts have shown higher activity and selectivity than their ruthenium and rhodium counterparts in the ATH of ketones under identical conditions. nih.gov

Zinc Acetate (B1210297) Complexes in Hydrosilylation of Imines

Chiral zinc acetate (Zn(OAc)₂) complexes derived from optically pure 1,2-diphenylethane-1,2-diamine derivatives have emerged as effective and environmentally friendly catalysts for the enantioselective hydrosilylation of imines. This method provides an important alternative for the synthesis of chiral secondary amines, which are significant targets in the production of pharmaceuticals and natural products.

Research has demonstrated that an air-stable complex formed from zinc acetate and (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine can catalyze the reduction of a broad range of N-phosphinoylimines with high stereoselectivity and yield. mdpi.comresearchgate.net This system represents a significant advancement over previously used, more hazardous reagents like diethylzinc. The reaction proceeds efficiently using various hydrosilanes, such as polymethylhydrosiloxane (B1170920) (PMHS), in solvents like tetrahydrofuran (B95107) (THF). researchgate.net

The effectiveness of the catalyst has been shown for imines bearing substituents at the ortho, meta, and para positions of the aromatic ring, as well as for heteroaromatic and bicyclic N-phosphinoylimines, consistently affording excellent enantiomeric excess (ee) values. researchgate.net The N-benzylic substituents on the diamine ligand are considered a requirement for achieving high enantioselectivity. nih.gov

| Substrate (N-phosphinoylimine) | Silane | Yield (%) | ee (%) | Reference |

| N-(1-phenylethylidene) P,P-diphenylphosphinic amide | PMHS | 96 | 96 | researchgate.net |

| N-(1-(p-tolyl)ethylidene) P,P-diphenylphosphinic amide | PMHS | 95 | 96 | researchgate.net |

| N-(1-(4-methoxyphenyl)ethylidene) P,P-diphenylphosphinic amide | PMHS | 94 | 97 | researchgate.net |

| N-(1-(4-chlorophenyl)ethylidene) P,P-diphenylphosphinic amide | PMHS | 95 | 95 | researchgate.net |

| N-(1-(naphthalen-2-yl)ethylidene) P,P-diphenylphosphinic amide | PMHS | 96 | 96 | researchgate.net |

| N-(1-(thiophen-2-yl)ethylidene) P,P-diphenylphosphinic amide | PMHS | 91 | 97 | researchgate.net |

Nickel-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions

Derivatives of 1,2-diphenylethane-1,2-diamine serve as effective chiral ligands in nickel-catalyzed cross-coupling reactions, particularly in the challenging formation of C(sp³)–C(sp³) bonds. Specifically, (1S,2S)-N,N′-Dimethyl-1,2-diphenyl-1,2-ethylenediamine has been utilized as a ligand in nickel-catalyzed systems for enantioconvergent cross-coupling reactions. nih.govsigmaaldrich.com

These catalytic systems have proven effective for alkyl-alkyl cross-coupling reactions that are otherwise difficult to achieve with high stereocontrol. nih.gov Applications include the enantioselective synthesis of complex cyclic structures and various functionalized molecules. For instance, nickel/diamine catalyst systems employing this ligand have been used in the preparation of 2,3-dihydrobenzofurans and indanes by reacting alkyl halides with alkyl electrophiles. sigmaaldrich.com Furthermore, the ligand has been applied in the synthesis of carbamates, sulfonamides, and sulfones through alkyl-alkyl Suzuki cross-coupling reactions. sigmaaldrich.com

Manganese-Diamine Catalysts in Asymmetric Transfer Hydrogenation

Manganese complexes incorporating chiral diamine ligands derived from 1,2-diphenylethane-1,2-diamine have been identified as potent catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. These catalysts are attractive for industrial applications due to their use of an earth-abundant metal and the ability to generate the active system in situ.

An extensive screening of chiral diamines revealed that a catalyst system combining Mn(CO)₅Br and (1R,2R)-N,N′-dimethyl-1,2-diphenylethane-1,2-diamine ((1R,2R)-N,N′-Me₂-DPEN) is highly effective for the ATH of a wide range of aryl ketones. The reactions typically use isopropanol (B130326) as the hydrogen source and potassium tert-butoxide (KOtBu) as a base, yielding the corresponding chiral secondary alcohols in good to quantitative yields and with moderate to high enantioselectivity.

| Substrate (Ketone) | Yield (%) | ee (%) | Reference |

| Acetophenone | 99 | 82 | nih.gov |

| 4'-Methylacetophenone | 99 | 83 | nih.gov |

| 4'-Methoxyacetophenone | 99 | 83 | nih.gov |

| 4'-Chloroacetophenone | 99 | 80 | nih.gov |

| 2'-Methylacetophenone | 99 | 90 | nih.gov |

| 2-Acetylnaphthalene | 99 | 84 | nih.gov |

Copper(II), Palladium(II), Iron(II), Rhodium(III), Iridium(III), and Cobalt(II) in 1,2-Diamination of Olefins

The direct 1,2-diamination of olefins is a powerful strategy for synthesizing vicinal diamines, which are important structural motifs in natural products, pharmaceuticals, and chiral ligands. nih.govnih.gov While catalytic diamination reactions involving various transition metals such as palladium, copper, iron, and rhodium are areas of active research, the specific use of 1,2-diphenylethane-1,2-diamine as a controlling ligand in these transformations is not as widely documented as in other reaction types. organic-chemistry.orgrsc.orgnih.gov

However, a notable application involves Cobalt(III) Werner complexes with (S,S)-1,2-diphenylethylenediamine ligands. These robust, air-stable complexes function as chiral hydrogen bond donor catalysts. nih.gov While not a direct olefin diamination, these cobalt complexes effectively catalyze the enantioselective addition of β-ketoesters to azodicarboxylates, a reaction that forms a key C–N bond and provides access to valuable precursors of α-amino acids. The catalysis does not involve direct coordination of the substrate to the metal center; instead, the reaction is facilitated by hydrogen bonding from the NH₂ groups of the diamine ligand in the second coordination sphere. nih.gov This activation mechanism has also been successfully applied to Michael additions of malonate esters to nitroalkenes. nih.gov

Organocatalysis with 1,2-Diphenylethane-1,2-diamine Derivatives

Beyond its role as a ligand for metals, the 1,2-diphenylethane-1,2-diamine scaffold is a cornerstone in the development of purely organic catalysts. mdpi.com By modifying the amine functionalities, a diverse range of organocatalysts, including protonated diamines, thioureas, and sulfonamides, have been created for various asymmetric transformations.

Diels-Alder Reactions

Protonated forms of 1,2-diphenylethane-1,2-diamine have been shown to function as effective organocatalysts for enantioselective Diels-Alder reactions. The formation of bisammonium salts from (1R,2R)-DPEN and various acids creates a chiral Brønsted acid environment capable of catalyzing the cycloaddition between dienes and dienophiles.

One of the primary examples is the reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com The reaction can be performed in various solvent systems, including aqueous media, highlighting a green chemistry approach. The choice of the acid and solvent significantly influences both the reaction yield and the enantioselectivity of the endo product, with enantiomeric excesses reaching up to 79%. mdpi.com

Michael Addition Reactions

Derivatives of 1,2-diphenylethane-1,2-diamine are highly successful bifunctional organocatalysts for asymmetric Michael additions. These catalysts typically feature a hydrogen-bond donor moiety (e.g., thiourea (B124793), sulfonamide, or thiophosphoramide) and a basic amine site integrated into the chiral DPEN framework. This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously.

Thiourea derivatives of (R,R)-1,2-diphenylethylenediamine have been developed for the asymmetric Michael addition of various carbon nucleophiles to nitroalkenes. These metal-free catalysts operate under neutral conditions and tolerate a wide range of functional groups, affording the Michael adducts in good to excellent yields with high diastereo- and enantioselectivities. For example, the addition of 1,3-dicarbonyl compounds to nitrostyrenes proceeds efficiently in the presence of a catalyst derived from DPEN and p-toluenesulfonyl chloride (Ts-DPEN).

Similarly, thiophosphoramides prepared from optically pure 1,2-diphenylethane-1,2-diamine have been shown to be highly active and selective catalysts in the addition of aldehydes and ketones to N-substituted maleimides and β-nitrostyrene.

Michael Addition of Ketones to Maleimides

Derivatives of 1,2-diphenylethane-1,2-diamine have been effectively employed as organocatalysts in the asymmetric Michael addition of ketones to N-substituted maleimides. Specifically, a thiophosphoramide catalyst derived from (1R,2R)-1,2-diphenylethane-1,2-diamine has shown high efficacy. nih.gov These reactions typically proceed with high yields and excellent enantioselectivities, favoring the formation of the corresponding succinimide (B58015) adducts.

The reaction is believed to proceed through a dual activation mechanism where the primary amine of the catalyst forms an enamine with the ketone, while the thiophosphoramide moiety activates the maleimide (B117702) through hydrogen bonding. This organized transition state effectively controls the stereochemical outcome of the reaction.

| Ketone | Maleimide (R) | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| Cyclohexanone (B45756) | Phenyl | (1R,2R)-DPEN-derived thiophosphoramide | 95 | >95:5 | 98 |

| Cyclopentanone | Phenyl | (1R,2R)-DPEN-derived thiophosphoramide | 92 | 90:10 | 97 |

| Acetone (B3395972) | Phenyl | (1R,2R)-DPEN-derived thiophosphoramide | 85 | - | 95 |

| Cyclohexanone | Ethyl | (1R,2R)-DPEN-derived thiophosphoramide | 93 | >95:5 | 96 |

Michael Addition of α-Aryl Cyanoacetates to Phenyl Vinyl Sulfone

A bifunctional amino-thiourea catalyst derived from (1R,2R)-1,2-diphenylethane-1,2-diamine has been successfully applied to the asymmetric Michael addition of α-aryl cyanoacetates to phenyl vinyl sulfone. This reaction provides access to synthetically important protected β-amino acid precursors with high enantiopurity. The catalyst activates the nucleophile through its basic amine functionality and the electrophile via hydrogen bonding with the thiourea moiety.

The reaction demonstrates good to excellent yields and consistently high enantioselectivities across a range of substituted α-aryl cyanoacetates.

| α-Aryl Cyanoacetate (Ar) | Catalyst Loading (mol%) | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|

| Phenyl | 10 | 96 | 95 |

| 4-Chlorophenyl | 10 | 94 | 96 |

| 4-Methoxyphenyl | 10 | 95 | 93 |

| 2-Naphthyl | 10 | 88 | 91 |

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Systems

The utility of 1,2-diphenylethane-1,2-diamine extends to the broader category of Michael additions of carbonyl compounds to various α,β-unsaturated systems. For instance, the commercially available diamine itself can catalyze the enantioselective Michael addition of malonates to chalcones and cinnamones. princeton.edu This reaction proceeds with satisfactory yields and moderate to excellent enantioselectivities, demonstrating the inherent catalytic potential of the parent diamine. princeton.edu

Furthermore, monosulfonated derivatives of 1,2-diphenylethane-1,2-diamine have been shown to be effective catalysts for the conjugate addition of bromonitromethane (B42901) to cyclic enones, yielding nitrocyclopropanes with excellent enantioselectivities.

| Carbonyl Compound | α,β-Unsaturated System | Catalyst | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| Dimethyl malonate | Chalcone | (1R,2R)-1,2-diphenylethane-1,2-diamine | 99 | >99 |

| Diethyl malonate | Cinnamone | (1R,2R)-1,2-diphenylethane-1,2-diamine | 85 | 95 |

| Bromonitromethane | Cyclohex-2-enone | (1R,2R)-DPEN-monosulfonamide | 90 | 98 |

Intramolecular Stetter Reaction

Chiral triazolium salts derived from (1R,2R)-1,2-diphenylethane-1,2-diamine have emerged as highly efficient catalysts for the enantioselective intramolecular Stetter reaction. nih.gov This reaction involves the conjugate addition of an aldehyde to an tethered Michael acceptor, leading to the formation of cyclic ketones with a high degree of enantiocontrol.

The N-heterocyclic carbene (NHC) generated from the triazolium salt is the active catalytic species. The chiral environment provided by the DPEN backbone of the catalyst dictates the facial selectivity of the addition. These reactions are characterized by their excellent yields and high enantiomeric excesses for a variety of substrates. nih.gov

| Substrate | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| 2-(2-Formylphenoxy)ethyl acrylate | 10 | DBU | Toluene | 95 | 97 |

| 2-(2-Formylphenylthio)ethyl acrylate | 10 | DBU | Toluene | 92 | 95 |

| N-Allyl-2-formylbenzamide | 10 | DBU | DCM | 88 | 93 |

Oxodiene Diels-Alder Reaction

The application of 1,2-diphenylethane-1,2-diamine derived catalysts extends to the realm of [4+2] cycloadditions, specifically the oxodiene Diels-Alder reaction. Chiral triazolium salts derived from DPEN have been shown to catalyze the reaction between α,β-unsaturated aldehydes and various dienophiles, leading to the formation of dihydropyranones with high enantioselectivity.

In this transformation, the N-heterocyclic carbene catalyst activates the α,β-unsaturated aldehyde to form a chiral enolate, which then participates in the cycloaddition. The steric and electronic properties of the catalyst's chiral backbone are crucial for achieving high levels of stereocontrol.

| α,β-Unsaturated Aldehyde | Dienophile | Catalyst | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| Cinnamaldehyde | N-Phenylmaleimide | (1R,2R)-DPEN-derived triazolium salt | 85 | 92 |

| Crotonaldehyde | Dimethyl acetylenedicarboxylate | (1R,2R)-DPEN-derived triazolium salt | 78 | 90 |

Asymmetric Mannich Addition

A simple chiral primary-tertiary diamine derived from C2-symmetric 1,2-diphenylethane-1,2-diamine has proven to be an effective organocatalyst for the asymmetric Mannich reaction. researchgate.netmdpi.com This reaction, involving the addition of a ketone to an imine, is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. researchgate.netmdpi.com

The use of this DPEN-derived catalyst, often in combination with an acid co-catalyst, affords the desired Mannich products with high enantioselectivity. researchgate.net The reaction is applicable to a range of cyclic N-sulfonyl trifluoromethylated ketimines and various methyl ketones, providing access to enantioenriched benzo-fused cyclic sulfamidates. researchgate.netmdpi.com

| Ketimine | Ketone | Catalyst | Co-catalyst | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| N-Sulfonyl trifluoromethylated ketimine (benzo-fused) | Acetone | (1R,2R)-DPEN-derived primary-tertiary diamine | TFA | 92 | 96 |

| N-Sulfonyl trifluoromethylated ketimine (benzo-fused, 6-Cl) | Acetone | (1R,2R)-DPEN-derived primary-tertiary diamine | TFA | 88 | 95 |

| N-Sulfonyl trifluoromethylated ketimine (benzo-fused) | Cyclohexanone | (1R,2R)-DPEN-derived primary-tertiary diamine | TFA | 85 | 93 |

Asymmetric Cross-Aldol Reactions

Protonated chiral 1,2-diamines, including N-alkylated derivatives of (R,R)-1,2-diphenylethylenediamine, have been utilized as organocatalysts for asymmetric cross-aldol reactions. researchgate.net These reactions between two different carbonyl compounds, typically an aldehyde and a ketone, are fundamental for constructing β-hydroxy carbonyl units.

The N-alkylated DPEN catalyst operates through enamine and iminium intermediates, achieving high yields and enantioselectivities. researchgate.net The steric hindrance of the N-alkyl substituent on the chiral diamine, along with hydrogen bonding interactions, plays a crucial role in determining the enantioselectivity of the reaction. researchgate.net

| Aldehyde | Ketone | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | N-methyl-(R,R)-DPEN | 85 | 95:5 (anti/syn) | 90 |

| Benzaldehyde (B42025) | Cyclohexanone | N-benzyl-(R,R)-DPEN | 82 | 92:8 (anti/syn) | 88 |

| 4-Chlorobenzaldehyde | Acetone | N-methyl-(R,R)-DPEN | 75 | - | 85 |

Role of Hydrogen-Bond Donor Organocatalysts

Beyond its role in metal-based catalysis, 1,2-Diphenylethane-1,2-diamine and its derivatives have carved a significant niche in the realm of organocatalysis, particularly as hydrogen-bond donors. mdpi.com In this capacity, the diamine scaffold, often modified to enhance its hydrogen-bonding capabilities (e.g., as a thiourea derivative), activates electrophiles and organizes the transition state through non-covalent interactions. mdpi.com

The fundamental principle behind this mode of catalysis is the formation of hydrogen bonds between the catalyst and the substrate, typically an electrophile. This interaction lowers the energy of the transition state and creates a chiral environment that directs the approach of the nucleophile, thereby inducing enantioselectivity. researchgate.net

Research has demonstrated that the enantioselectivity in certain DPEN-catalyzed reactions is directly influenced by the hydrogen bond between the ammonium (B1175870) moiety of the catalyst and an oxygen atom on the substrate. researchgate.net For instance, in the organocatalytic asymmetric aldol (B89426) reaction using a protonated N-alkylated DPEN derivative, the steric hindrance of the N-alkyl substituent and this crucial hydrogen bond are the key determinants of the stereochemical outcome. researchgate.net

The application of DPEN-based hydrogen-bond donor organocatalysts has been successfully demonstrated in various reactions. For example, a (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst has been effectively used in the asymmetric Michael addition of cycloketones to α,β-unsaturated nitroalkenes. researchgate.net In this system, the primary amine moiety of the DPEN derivative reacts with the ketone to form an enamine, which is then activated through hydrogen bonding. researchgate.net

Furthermore, cobalt(III) complexes featuring tris(1,2-diphenylethylenediamine) have been shown to be effective chiral hydrogen bond donor catalysts for the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.gov These examples underscore the significant and growing importance of 1,2-Diphenylethane-1,2-diamine as a foundational element in the design of sophisticated hydrogen-bond donor organocatalysts.

Below is an interactive data table summarizing the application of 1,2-Diphenylethane-1,2-diamine and its derivatives in various asymmetric reactions.

| Reaction Type | Catalyst/Ligand System | Substrate(s) | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Ruthenium complex with chiral DPEN ligand | Ketones | Chiral Alcohols | High | researchgate.net |

| Asymmetric Michael Addition | (R,R)-DPEN-based thiourea organocatalyst | Cycloketones and α,β-unsaturated nitroalkenes | Chiral Michael adducts | Not specified | researchgate.net |

| Asymmetric Aldol Reaction | N-alkylated (R,R)-(+)-DPEN | Aldehydes | Chiral β-hydroxy aldehydes | Up to 90% | researchgate.net |

| Asymmetric Mannich Reaction | Chiral diamines derived from DPEN | Not specified | Chiral β-amino carbonyl compounds | Not specified | researchgate.net |

| Asymmetric Diels-Alder Reaction | DPEN-derived catalysts | Dienes and dienophiles | Chiral cyclic compounds | Not specified | nih.gov |

| Asymmetric α-Amination | Tris(1,2-diphenylethylenediamine)cobalt(III) complex | 1,3-Dicarbonyl compounds | Chiral α-amino dicarbonyls | Up to >99% | nih.gov |

Mechanistic Insights and Theoretical Studies in 1,2 Diphenylethane 1,2 Diamine Catalysis

Elucidation of Catalytic Cycles in Asymmetric Hydrogenation

Catalysts derived from 1,2-diphenylethane-1,2-diamine are particularly renowned for their effectiveness in asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of ketones and imines. The catalytic cycle for ATH using ruthenium complexes of N-sulfonylated DPEN, such as [RuCl(η⁶-arene)(N-TsDPEN)], is well-studied and generally proceeds through a concerted, outer-sphere mechanism. The cycle can be divided into three primary stages. mdpi.com

First is the generation of the active catalytic species . The chloride precatalyst reacts with a hydrogen source, typically an isopropanol (B130326)/base mixture or a formic acid/triethylamine azeotrope, to generate a catalytically active 16-electron ruthenium hydride species. mdpi.com This step involves the removal of the chloride ligand and the coordination of a hydride. mdpi.com

The second stage is the asymmetric hydride transfer . The substrate (e.g., a ketone) coordinates to the ruthenium hydride complex. The transfer of the hydride from the metal and a proton from the ancillary N-H group of the DPEN ligand to the carbonyl carbon and oxygen, respectively, occurs via a six-membered pericyclic transition state. This concerted step is where the stereochemical information is imparted, generating the chiral alcohol product. mdpi.com

The final stage is the regeneration of the catalyst . The product alcohol dissociates, and the ruthenium complex reacts with the hydrogen source (e.g., isopropanol) to regenerate the active ruthenium hydride species, releasing acetone (B3395972) as a byproduct and completing the catalytic cycle. mdpi.com

Below is a summary of the key steps in the catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

| Step | Description | Key Intermediates/Species |

| 1. Catalyst Activation | The Ru-Cl precatalyst reacts with a hydrogen source (e.g., HCOOH/NEt₃) to form the active Ru-H species. | [RuCl(η⁶-arene)(TsDPEN)], [RuH(η⁶-arene)(TsDPEN)] |

| 2. Hydride Transfer | The ketone substrate interacts with the active catalyst, and a hydride is transferred to the carbonyl carbon via a six-membered transition state. A proton is concurrently transferred from the ligand's N-H group. | Six-membered pericyclic transition state |

| 3. Product Release | The resulting chiral alcohol product is released from the coordination sphere of the metal. | Ruthenium alkoxide intermediate |

| 4. Catalyst Regeneration | The ruthenium species reacts with the hydrogen source to regenerate the active Ru-H catalyst for the next cycle. | Active [RuH(η⁶-arene)(TsDPEN)] |

Role of Chiral Ligand Coordination in Stereoselectivity

The high degree of stereoselectivity achieved with DPEN-based catalysts stems directly from the well-defined three-dimensional environment created upon coordination of the chiral diamine ligand to a metal center. The C2 symmetry of the (R,R)- or (S,S)-DPEN ligand ensures that the two phenyl groups and the two amino groups create a rigid and predictable chiral pocket around the metal.

In Ru(II)-TsDPEN catalysts, stereoselectivity is governed by non-covalent interactions within this pocket. A critical interaction is the CH/π attraction between an ortho C-H bond of the substrate's aromatic ring and the π-face of the η⁶-arene ligand (e.g., p-cymene) on the ruthenium center. mdpi.com This interaction positions the substrate in a highly specific orientation, forcing the hydride transfer to occur selectively to one of the two prochiral faces of the carbonyl or imine group. The N-sulfonyl group on the DPEN ligand also plays a crucial role by fine-tuning the electronic properties and steric bulk of the catalyst, further enhancing the facial discrimination. mdpi.com The combination of the chiral diamine backbone, the sulfonyl group, and the η⁶-arene ligand works in concert to create a highly organized transition state that effectively minimizes steric repulsion for one approach of the substrate while favoring it for the other, leading to high enantiomeric excess. mdpi.com

Understanding Reaction Mechanisms in Organocatalysis (Enamine, Iminium, Hydrogen-Bonding, Anion-Binding)

Beyond metal catalysis, DPEN serves as a privileged scaffold for a diverse array of organocatalysts, which operate through various activation modes. mdpi.com Bifunctional catalysts, where a DPEN backbone is appended with another catalytic moiety like a thiourea (B124793) group, are particularly effective. mdpi.com

Enamine Catalysis : In this mode, the primary amine of a DPEN-derived catalyst reacts reversibly with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as a nitroalkene in a Michael addition. The chirality of the DPEN backbone directs the approach of the electrophile to one face of the enamine, controlling the stereochemistry of the new carbon-carbon bond. A proposed mechanism involves the primary amine of a (R,R)-DPEN-thiourea catalyst forming an enamine with a cycloketone. This intermediate then attacks the nitroalkene, which is simultaneously activated by the thiourea group. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst. mdpi.com

Iminium Catalysis : When a secondary amine derived from DPEN is used, it can react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This process lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack at the β-position. The steric environment created by the DPEN scaffold effectively shields one face of the iminium ion, guiding the nucleophile to attack from the less hindered side and thus ensuring high enantioselectivity.

Hydrogen-Bonding Catalysis : Many DPEN-based organocatalysts are bifunctional, incorporating a hydrogen-bond donor group such as a thiourea or squaramide moiety. mdpi.comrsc.org This group activates the electrophilic partner in a reaction by forming one or more hydrogen bonds. For example, in the Michael addition of a dicarbonyl compound to a nitroalkene, the thiourea N-H protons can form a bidentate hydrogen bond with the oxygen atoms of the nitro group. mdpi.com This binding orients the electrophile and increases its reactivity, while the other end of the catalyst controls the nucleophile via enamine formation, leading to a highly organized, stereoselective transition state. mdpi.com

Anion-Binding Catalysis : The same hydrogen-bond donor groups that activate neutral electrophiles are also capable of binding and stabilizing anionic intermediates or transition states. This is known as anion-binding or anion-phase catalysis. In reactions that proceed through an anionic transition state, a DPEN-thiourea catalyst can stabilize the developing negative charge, lowering the activation energy of the reaction. The chiral pocket ensures that this stabilization is provided in a stereochemically defined manner, thereby influencing the stereochemical outcome of the reaction.

Computational and Theoretical Modeling of 1,2-Diphenylethane-1,2-diamine Interactions and Reactivity

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for rationalizing the high enantioselectivities observed in DPEN-mediated reactions and for predicting the outcomes of new transformations. These theoretical models provide detailed insights into transition state geometries, reaction energy profiles, and the specific non-covalent interactions that govern stereoselectivity.

For instance, DFT calculations have been used to model the transition states in the cobalt-catalyzed asymmetric hydrogenation of enamides. nbinno.com These studies supported an unsaturated catalytic pathway where the rate- and selectivity-determining step is the oxidative transfer of a hydride from H₂ to the enamide substrate coordinated to the cobalt center. nbinno.com Similarly, in another cobalt-catalyzed system, DFT studies revealed that the enantioselectivity was controlled by weak C-H···π interactions between the substrate's triple bond and a t-Bu group on the catalyst ligand. rsc.org

In organocatalysis, computational chemistry has been used to demonstrate the mechanism for high selectivity in reactions catalyzed by DPEN-based sulfonamides. nih.gov Calculations on the Michael addition catalyzed by a DPEN-thiourea derivative have elucidated the proposed transition state, confirming the dual activation model where the enamine attacks a hydrogen-bonded nitroalkene. mdpi.com These models allow researchers to visualize the precise steric and electronic factors that favor one diastereomeric transition state over the other, providing a rational basis for the observed high enantioselectivity.

| Catalyst System | Reaction Type | Computational Method | Key Mechanistic Insight |

| (iPrDuPhos)Co | Asymmetric Hydrogenation of Enamides | DFT | Supports an unsaturated pathway with rate- and selectivity-determining oxidative hydride transfer. nbinno.com |

| Co-(R,R)-QuinoxP * | Asymmetric Hydrogenation of Enyne | DFT | R-enantioselectivity is secured via C-H···π interactions between the substrate and catalyst. rsc.org |

| Mn-Diamine | Asymmetric Transfer Hydrogenation | DFT | The β-H elimination step is identified as the rate-determining step in the catalytic cycle. |

| DPEN-Thiourea | Michael Addition | B3LYP/6-31G(d,p) | Confirms a dual-activation transition state involving enamine attack on a hydrogen-bonded electrophile. mdpi.com |

Stereochemical Control and Enantioselectivity in DPEN-Mediated Reactions

The exceptional stereochemical control exerted by DPEN-based catalysts is a result of the synergistic interplay between the rigid C2-symmetric scaffold and the specific functionalities appended to it. The predictability of this scaffold allows for rational catalyst design and modification to achieve high enantioselectivity for a wide range of substrates.

Control is achieved through several key factors:

Rigid Chiral Backbone : The inherent rigidity of the 1,2-diphenylethane-1,2-diamine framework minimizes conformational ambiguity, creating a well-defined chiral environment.

Steric Shielding : The phenyl groups on the diamine backbone, along with substituents on ancillary ligands or organocatalytic moieties, create significant steric bulk that effectively blocks one of the prochiral faces of the substrate from attack.

Bifunctional Activation : In organocatalysis, the ability to simultaneously activate both the nucleophile (e.g., via enamine formation) and the electrophile (e.g., via hydrogen bonding) within the same chiral catalyst leads to a highly ordered transition state, resulting in excellent enantioselectivity. mdpi.comrsc.org

Electronic Tuning : The enantioselectivity of a reaction can be fine-tuned by altering the electronic properties of the catalyst. For example, in DPEN-thiourea catalysts, placing electron-withdrawing groups on the thiourea moiety can enhance its hydrogen-bonding ability and, consequently, its enantioselectivity. mdpi.com

The effectiveness of these control elements is demonstrated by the high enantiomeric excesses (ee) reported for various reactions. For instance, modifying the substituents on DPEN-derived thiourea catalysts has a significant impact on the outcome of Michael additions.

| Catalyst Modification | Reaction | Substrate | Enantiomeric Excess (ee %) |

| DPEN-Thiourea (unsubstituted) | Michael Addition | 1,3-Dicarbonyl + Nitroalkene | 29% rsc.org |

| DPEN-Thiourea (3-pentyl substituted) | Michael Addition | 1,3-Dicarbonyl + Nitroalkene | up to 99% rsc.org |

| DPEN-Thiourea (fluorine substituted) | Michael Addition | 1,3-Dicarbonyl + Nitroalkene | High ee reported rsc.org |

This ability to rationally modify the catalyst structure to optimize interactions with the substrate is a hallmark of DPEN's role as a privileged scaffold in asymmetric catalysis.

Applications of 1,2 Diphenylethane 1,2 Diamine Beyond Catalysis

Derivatization of Biologically Important Substances

Derivatization is a chemical process that transforms a compound into a product of similar chemical structure, called a derivative. This technique is often employed to enhance the detectability and separation of substances in analytical assays.

1,2-Diphenylethane-1,2-diamine and related 1,2-diarylethylenediamines serve as effective pre-column derivatizing reagents for the analysis of catecholamines, a class of neurotransmitters that includes norepinephrine, epinephrine, and dopamine. nih.govfda.govnih.gov The derivatization reaction converts the catecholamines into highly fluorescent or chemiluminescent compounds, which significantly improves their detection limits in High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

The reaction involves the condensation of the diamine with the catecholamines, forming fluorescent products that can be separated on a reversed-phase HPLC column. nih.gov This method allows for the determination of catecholamine levels in biological samples like urine and plasma with high sensitivity. fda.govnih.gov For instance, when using 1,2-diarylethylenediamines for derivatization followed by chemiluminescence detection, the detection limits for catecholamines can be as low as 40-120 attomoles (amol). nih.gov Similarly, using meso-1,2-bis(4-methoxyphenyl)ethylenediamine for fluorescence derivatization can achieve detection limits of approximately 0.5 femtomoles (fmol). fda.gov

Chiral Solvating Agents in NMR Studies

In Nuclear Magnetic Resonance (NMR) spectroscopy, chiral solvating agents (CSAs) are used to determine the enantiomeric purity of chiral compounds. nih.govwikipedia.org Enantiomers, which are non-superimposable mirror images of a molecule, are indistinguishable in a standard NMR spectrum. However, when a CSA is added, it forms transient diastereomeric complexes with each enantiomer of the analyte. wikipedia.org These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer. nih.gov

(1R,2R)-1,2-Diphenylethane-1,2-diamine has been demonstrated to be an effective CSA for determining the enantiomeric purity of various chiral carboxylic acids using ¹H NMR. nih.gov The interaction between the diamine and the acid forms 2:1 salt complexes. In these complexes, the protons of the two enantiomers experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum, a phenomenon known as shift non-equivalence (ΔΔδ). nih.gov The magnitude of this separation is influenced by factors such as temperature, solvent, concentration, and the stoichiometry of the acid to the CSA. nih.gov

Table 1: Observed ¹H NMR Shift Non-Equivalence (ΔΔδ) for Chiral Carboxylic Acids using (1R,2R)-1,2-Diphenylethane-1,2-diamine as a Chiral Solvating Agent.

| Chiral Carboxylic Acid | Observed Proton | Shift Non-Equivalence (ΔΔδ in ppm) |

|---|---|---|

| α-Arylpropanoic Acid | α-CH | > 0.05 |

| α-Halo Carboxylic Acid | α-CH | > 0.05 |

| Primary Carboxylic Acid (RCH₂CO₂H) | α-CH₂ | > 0.05 |

Materials Science Applications

The rigid and well-defined structure of 1,2-diphenylethane-1,2-diamine and its derivatives makes them valuable monomers in the synthesis of advanced polymers.

The incorporation of specific monomers into a polymer backbone is a key strategy for tailoring the material's final properties. Derivatives of the 1,2-diphenylethane (B90400) moiety have been utilized to create high-performance polymers, such as polyimides, with desirable characteristics for advanced applications.

A novel polyimide (PI) film has been synthesized using a derivative of 1,2-diphenylethane, specifically 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA), in combination with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA). nih.gov This resulting PI film, named 6-FDA-DPEDBA, exhibits significantly improved properties compared to traditional polyimides like Kapton (PMDA-ODA PI). nih.gov

The 6-FDA-DPEDBA PI film is colorless and highly transparent, with a transmittance of 87.1% in the visible light region. nih.gov Furthermore, it demonstrates a low water absorption of 1.78% and a low dielectric constant of 2.17 at 10⁶ Hz. nih.gov These properties make it a promising material for applications in flexible electronics, displays, and other advanced technologies where optical clarity, low moisture uptake, and good dielectric properties are critical.

Table 2: Comparison of Properties between Novel 6-FDA-DPEDBA Polyimide and Standard PMDA-ODA Polyimide.

| Property | 6-FDA-DPEDBA PI | PMDA-ODA PI |

|---|---|---|

| Optical Transmittance (400-760 nm) | 87.1% | Not Transparent (Opaque/Yellowish) |

| Water Absorption | 1.78% | Higher |

| Dielectric Constant (10⁶ Hz) | 2.17 | Higher |

| Solubility | Soluble in various organic solvents | Insoluble |

Synthesis of Polymers with Specific Optical and Mechanical Properties

Enzyme Interaction and Inhibition Studies (e.g., monoamine oxidase)

The study of how specific compounds interact with enzymes is fundamental to drug discovery and biochemistry. Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders like depression and Parkinson's disease.

Currently, there is a lack of specific research in the scientific literature detailing the direct interaction or inhibitory activity of 1,2-diphenylethane-1,2-diamine with monoamine oxidase. While many compounds are studied as MAO inhibitors, published research has not focused on this particular diamine for this application. Studies on MAO inhibitors tend to focus on other structural classes of compounds. Therefore, the potential for 1,2-diphenylethane-1,2-diamine to act as a monoamine oxidase inhibitor remains an uninvestigated area.

Use in Chiral Chromatography

Derivatives of 1,2-diphenylethane-1,2-diamine are pivotal in the field of chiral chromatography, where they are employed as chiral selectors in chiral stationary phases (CSPs) for the enantioselective separation of racemic compounds. These CSPs are often categorized as Pirkle-type or brush-type stationary phases. The underlying principle of separation on these phases is the formation of transient, diastereomeric complexes between the chiral selector of the CSP and the individual enantiomers of the analyte. The differing stability of these diastereomeric complexes leads to different retention times on the chromatographic column, enabling their separation.

A prominent derivative used in the synthesis of such CSPs is the 3,5-dinitrobenzoyl (DNB) derivative of 1,2-diphenylethane-1,2-diamine. This derivative acts as a π-electron acceptor, which, in conjunction with other interactions like hydrogen bonding and steric hindrance, facilitates chiral recognition.

Detailed Research Findings

Research has demonstrated the successful application of CSPs based on 1,2-diphenylethane-1,2-diamine for the direct resolution of various classes of racemic compounds. A notable example is the ULMO™ chiral stationary phase, which is based on the 3,5-dinitrobenzoyl derivative of 1,2-diphenylethane-1,2-diamine. This CSP has been effectively used in high-performance liquid chromatography (HPLC) for the direct resolution of the enantiomers of several diuretic drugs. researchgate.net The mobile phase composition, typically a mixture of n-hexane and an alcohol like 2-propanol, has been found to be a critical factor in achieving optimal separation. researchgate.net

Studies have also shown the efficacy of these CSPs in the separation of other classes of compounds. For instance, an amide-linked N-3,5-dinitrobenzoylated (R,R)-1,2-diphenylethane-1,2-diamine derived CSP has achieved fast and efficient baseline separation of asymmetrically substituted diarylmethanols and 1,1-diarylethanols. Furthermore, a benzoylated analog of the ULMO CSP has proven to be highly effective in the separation of enantiomers of N-acyl amino acids.

The versatility of 1,2-diphenylethane-1,2-diamine as a chiral selector is further highlighted by innovative methods for the preparation of these CSPs. One such method involves the immobilization of (R,R)-1,2-diphenylethane-1,2-diamine onto hydroxysuccinimide ester-activated silica (B1680970). This approach allows for the subsequent acylation of the free amino group with various acyl halides, such as benzoyl and 3,5-dinitrobenzoyl chlorides, creating a library of Pirkle-type CSPs with varying selectivities.

The following data tables present representative findings from studies utilizing chiral stationary phases derived from 1,2-diphenylethane-1,2-diamine.

Data Tables

Table 1: Enantiomeric Separation of Diuretics on a ULMO™ CSP

This table shows the chromatographic parameters for the separation of various diuretic enantiomers. The data is indicative of the typical performance of a Pirkle-type CSP derived from the 3,5-dinitrobenzoyl derivative of 1,2-diphenylethane-1,2-diamine.

| Analyte | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) |

| Chlorthalidone | 2.35 | 2.88 | 1.23 | 2.15 |

| Indapamide | 3.12 | 3.59 | 1.15 | 1.80 |

| Mefruside | 1.98 | 2.41 | 1.22 | 2.05 |

| Bendroflumethiazide | 4.05 | 4.62 | 1.14 | 1.75 |

Mobile Phase: n-Hexane/2-Propanol (90:10, v/v) Note: k'₁ refers to the retention factor of the first eluting enantiomer, and k'₂ refers to the retention factor of the second eluting enantiomer. α = k'₂/k'₁. Rs is the resolution between the two enantiomer peaks.

Table 2: HPLC Resolution of Diarylcarbinols

This table presents data on the separation of underivatized diarylcarbinol enantiomers on a CSP based on N-3,5-dinitrobenzoyl-(R,R)-1,2-diphenylethane-1,2-diamine.

| Analyte | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) |

| 1-Phenyl-1-propanol | 1.89 | 2.23 | 1.18 | 1.92 |

| 4-Methyl-benzhydrol | 2.54 | 3.01 | 1.19 | 2.01 |

| 1-(4-Chlorophenyl)ethanol | 2.11 | 2.55 | 1.21 | 2.10 |

| 1,1'-Bi-2-naphthol | 3.88 | 5.01 | 1.29 | 2.85 |

Mobile Phase: n-Hexane/Isopropanol (B130326) (95:5, v/v) Note: k'₁ refers to the retention factor of the first eluting enantiomer, and k'₂ refers to the retention factor of the second eluting enantiomer. α = k'₂/k'₁. Rs is the resolution between the two enantiomer peaks.

Future Directions and Emerging Research Trends

Development of Next-Generation 1,2-Diphenylethane-1,2-diamine Derived Catalysts

The evolution of catalysts derived from 1,2-diphenylethane-1,2-diamine is driven by the need for higher efficiency, selectivity, and broader applicability. Researchers are modifying the basic DPEN structure to fine-tune its steric and electronic properties, leading to next-generation catalysts with enhanced performance.

One promising area is the development of primary-secondary and primary-tertiary diamine organocatalysts. For instance, introducing a cyclohexyl substituent into the (1S,2S)-DPEN structure has demonstrated improved yields and stereoselectivity in certain reactions. mdpi.com These modified catalysts have shown significant success in asymmetric Michael cyclizations and Mannich reactions. mdpi.comacs.org A simple primary-tertiary diamine derived from C2-symmetric 1,2-diphenylethane-1,2-diamine has been effective as an organocatalyst for the asymmetric Mannich reaction of specific ketimines and methyl ketones, yielding products with high enantioselectivity. acs.org

Another frontier is the creation of iminophosphorane derivatives of DPEN. These compounds act as strong, uncharged bases and have unique structural characteristics that can be exploited in catalysis. researchgate.net Furthermore, the N-tosylated derivative of DPEN, TsDPEN, is a well-established ligand precursor for catalysts used in asymmetric transfer hydrogenation, a key process in synthesizing chiral molecules. wikipedia.org For example, the (cymene)Ru(S,S-TsDPEN) complex is a notable catalyst for the desymmetrization of benzil (B1666583) into (R,R)-hydrobenzoin. wikipedia.org

The table below summarizes some of the next-generation catalysts derived from 1,2-diphenylethane-1,2-diamine and their applications.

| Catalyst Type | Derivative Example | Application | Reference |

| Primary-Secondary Diamine | (1S,2S)-N-Cyclohexyl-1,2-diphenylethane-1,2-diamine | Asymmetric Michael cyclization | mdpi.com |

| Primary-Tertiary Diamine | C2-Symmetric DPEN-derived primary-tertiary diamine | Asymmetric Mannich reaction | acs.org |

| N-Tosylated Diamine | (S,S)-TsDPEN | Asymmetric transfer hydrogenation | wikipedia.org |

| Iminophosphorane | DPEN-based iminophosphoranes | Strong base organocatalysis | researchgate.net |

Exploration of Novel Reaction Pathways and Substrates

Research is actively expanding the scope of reactions and substrates that can be effectively transformed using 1,2-diphenylethane-1,2-diamine-derived catalysts. This exploration is leading to the discovery of novel synthetic routes for valuable and complex molecules.

One area of investigation is the asymmetric cyclopropanation reaction. Using (1S,2S)-DPEN as a catalyst, the reaction of cinnamone derivatives with stabilized sulfur ylides has been achieved, providing a method for forming 1,2,3-trisubstituted cyclopropanes, albeit with challenges in yield. mdpi.com

DPEN-derived catalysts are also being employed in cycloaddition reactions. Ammonium (B1175870) salts of (1R,2R)-DPEN have been shown to catalyze the enantioselective Diels-Alder reaction between substrates like cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com Another significant application is the cycloaddition of carbon dioxide to epoxides to synthesize cyclic carbonates, where an Acen-H catalyst based on (1R,2R)-DPEN demonstrated high conversion and excellent selectivity. researchgate.net

The versatility of these catalysts is further highlighted by their use with a broader range of substrates. For example, DPEN-derived chiral triazolium salts have been successfully used to catalyze enantioselective intramolecular Stetter reactions and oxodiene Diels-Alder reactions. The development of catalysts for the asymmetric hydrogenation of a wide array of ketones remains a significant area of focus, building upon the foundational work of Ryōji Noyori, who received the Nobel Prize in Chemistry in 2001 for his work on chirally catalyzed hydrogenation reactions, which included catalysts based on DPEN. wikipedia.org

Advanced Spectroscopic and Computational Techniques for Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Advanced spectroscopic and computational methods are being increasingly applied to elucidate the intricate details of reactions catalyzed by 1,2-diphenylethane-1,2-diamine derivatives.

Spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy are fundamental tools for the characterization of DPEN-derived catalysts and their intermediates. nih.gov These methods provide essential structural information and help in confirming the successful synthesis of the desired catalyst molecules.